Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate
Description
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate is a cyclopropane-containing organic compound characterized by a benzylamino group attached to a methyl-substituted cyclopropane ring and an ethyl ester moiety.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)10-15(9-12(15)2)16-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3 |
InChI Key |
ZMPTWLMYFFFGNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CC1C)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves nucleophilic substitution reactions where benzylamine reacts with an activated ethyl ester derivative, commonly ethyl 2-bromoacetate, in the presence of a base. The reaction facilitates the formation of the benzylamino-substituted cyclopropylacetate ester.
Stepwise Synthesis Approach
| Step | Reactants & Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Benzylamine + Ethyl 2-bromoacetate | Base (e.g., sodium hydride or potassium carbonate), solvent (THF or DMF), elevated temperature (typically 40–80°C) | Formation of Ethyl 2-(benzylamino)acetate intermediate |
| 2 | Cyclopropyl ring introduction via cyclopropanation | Suitable cyclopropanation reagents (e.g., Simmons–Smith reagent) or cyclopropyl precursors | Cyclopropyl ring formation with methyl substitution |
| 3 | Purification and isolation | Standard organic workup, chromatography | Pure this compound |
The reaction is usually conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), which facilitate nucleophilic substitution by stabilizing charged intermediates. Bases such as sodium hydride or potassium carbonate deprotonate the amine to increase its nucleophilicity.
Alternative Synthetic Routes and Catalysts
While the primary method involves direct nucleophilic substitution, other synthetic approaches include:
Microwave-assisted synthesis: Microwave irradiation can accelerate reaction rates and improve yields in multi-step syntheses involving cyclopropyl ring formation and amine substitution, as demonstrated in related cyclopropyl-containing heterocyclic compounds.
Use of palladium-catalyzed reactions: Palladium on charcoal catalysts have been employed in related benzylamine and ester transformations, especially in hydrogenation or coupling steps.
Base selection: Organic bases such as triethylamine or inorganic bases like sodium hydroxide can be used depending on the reaction step, with temperature control critical to optimize yield and purity.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | THF, DMF, ethanol, toluene | Choice depends on solubility and reaction step |
| Base | Sodium hydride, potassium carbonate, triethylamine | Base strength affects nucleophilicity and side reactions |
| Temperature | 40–80°C (sometimes ambient to reflux) | Elevated temperatures favor substitution but risk side reactions |
| Reaction time | 1–24 hours | Optimized per step; microwave methods reduce time significantly |
| Catalyst | Palladium on charcoal (in hydrogenation steps) | Used for selective reductions or coupling |
Optimization studies in related compound syntheses show that solvent polarity and base strength critically influence the reaction rate and product yield. For example, DMF and acetic acid have been used effectively in microwave-assisted syntheses due to their dielectric properties facilitating rapid heating.
Mechanistic Insights
The key reaction involves nucleophilic attack by the benzylamine nitrogen on the electrophilic carbon of ethyl 2-bromoacetate, displacing bromide and forming the benzylamino-substituted ester. Subsequent cyclopropanation introduces the methyl-substituted cyclopropyl ring. The presence of the ester group allows for further functionalization or hydrolysis if desired.
Comparative Analysis of Preparation Methods
Summary Table of Key Data for this compound
| Property | Data |
|---|---|
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | Ethyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate |
| SMILES | CCOC(=O)CC1(CC1C)NCC2=CC=CC=C2 |
| Common Solvents for Synthesis | THF, DMF, ethanol, toluene |
| Common Bases Used | Sodium hydride, potassium carbonate, triethylamine |
| Typical Reaction Temperature | 40–80°C |
| Catalysts | Palladium on charcoal (for hydrogenation steps) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Research and Application Context
- Pharmaceutical Potential: The benzylamino group and cyclopropane structure suggest utility as a building block for protease inhibitors or kinase modulators, leveraging strained rings for targeted binding .
- Catalytic Applications : Cyclopalladation reactions (as in ) highlight the role of cyclopropane derivatives in forming palladium complexes for cross-coupling catalysis .
- Agrochemical Relevance : Chloro-substituted analogs (e.g., CAS 82979-45-1) may serve as intermediates in pesticide synthesis due to their electrophilic reactivity .
Biological Activity
Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate is a compound of significant interest due to its potential biological activities. Its unique structure contributes to various interactions within biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.
Structure and Synthesis
The compound features a cyclopropyl ring, a benzylamino group, and an ethyl acetate moiety. The synthesis typically involves the reaction of benzylamine with ethyl 2-bromoacetate in the presence of a base like sodium hydride or potassium carbonate, often conducted in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
The mechanism of action of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzylamino group can form hydrogen bonds, while the cyclopropyl ring provides structural rigidity, enhancing binding affinity. This interaction can modulate biochemical pathways, influencing cellular processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance, compounds that inhibit embryonic ectoderm development (EED) have shown promising results in cancer therapy. A related compound displayed an IC50 value of 18 nM against EED, suggesting that structural analogs could provide similar efficacy in inhibiting cancer cell growth .
Enzyme Inhibition
The compound's structural features allow it to act as an enzyme inhibitor. For example, modifications to the ethyl ester group have been shown to enhance binding affinity and inhibition potency against specific enzymes involved in metabolic pathways. This property makes it a valuable scaffold for developing enzyme inhibitors .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Binding Affinity (IC50, nM) | Biological Activity |
|---|---|---|---|
| This compound | Cyclopropyl ring | TBD | Potential anticancer activity |
| Ethyl 2-(benzylamino)acetate | Lacks cyclopropyl ring | TBD | Reduced binding affinity |
| N-Benzylglycine ethyl ester | Different overall structure | TBD | Varies based on substitution |
Case Studies and Research Findings
- Anticancer Activity : A study found that compounds with similar structures inhibited the growth of KARPAS422 cells with IC50 values ranging from 0.3 to 6.3 µM. This indicates that this compound may possess comparable or superior activity depending on its specific interactions within cellular environments .
- Enzyme Interaction Studies : Research has demonstrated that modifications to the ester moiety can significantly alter the binding affinity of related compounds to target enzymes, suggesting a pathway for optimizing the biological activity of this compound for therapeutic applications .
- Pharmacological Potential : The compound's ability to modulate various biochemical pathways positions it as a potential candidate for drug development aimed at treating metabolic disorders or cancers, warranting further investigation into its pharmacokinetics and pharmacodynamics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. For example, benzylamine derivatives react with cyclopropane-containing esters under basic conditions (e.g., K₂CO₃ or NaH). Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (24–48 h). Column chromatography (n-pentane:EtOAc = 9:1) is commonly used for purification, yielding ~49% with diastereomeric ratios of 55:45 . Optimizing stoichiometry of benzylamine and cyclopropane precursors can mitigate side reactions like over-alkylation .
Q. How is this compound characterized, and what analytical techniques validate its purity and structure?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integration (e.g., δ 1.2–1.8 ppm for cyclopropane protons) and benzylamino group resonance (δ 4.2–4.5 ppm).
- IR Spectroscopy : Peaks at ~3286 cm⁻¹ (N-H stretch) and ~1626 cm⁻¹ (C=O ester) .
- Mass Spectrometry : Exact mass (e.g., 193.1467 g/mol via HRMS) to verify molecular formula .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the primary research applications of this compound in medicinal chemistry and peptide engineering?
- Methodological Answer : The compound serves as a constrained amino acid analogue for peptide modification. Its cyclopropane group introduces conformational rigidity, enhancing receptor selectivity and metabolic stability. For example, it can replace natural amino acids in opioid or neuropeptide analogs to study structure-activity relationships (SAR). Incorporation into peptides requires solid-phase synthesis with Fmoc/t-Boc protection strategies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields and diastereoselectivity during synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 32–49%) and diastereomeric ratios (e.g., 55:45 vs. 70:30) arise from variations in reaction conditions. To address this:
- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve stereocontrol .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate formation bottlenecks .
- Computational Modeling : Use DFT calculations to predict transition-state energetics and optimize substituent effects on cyclopropane ring strain .
Q. What role does the cyclopropane moiety play in the compound’s biological activity, and how can this be experimentally validated?
- Methodological Answer : The cyclopropane group imposes torsional constraints, potentially enhancing binding affinity to targets like GPCRs or enzymes. Validation methods include:
- Conformational Analysis : Compare NMR-derived solution structures of cyclopropane-containing peptides vs. linear analogs .
- Enzymatic Stability Assays : Incubate with proteases (e.g., trypsin) to measure degradation rates vs. unmodified peptides .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-DAMGO for μ-opioid receptors) to quantify affinity changes .
Q. What mechanistic insights explain the compound’s reactivity in transition metal-catalyzed amination or cross-coupling reactions?
- Methodological Answer : The benzylamino group acts as a directing moiety in metal-catalyzed reactions. For example:
- Palladium Catalysis : The NH group coordinates to Pd(II), facilitating C-H activation at the cyclopropane ring for functionalization (e.g., arylation).
- Copper-Mediated Amination : Oxidative coupling with aryl boronic acids proceeds via a radical intermediate, confirmed by EPR spectroscopy .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the cyclopropane C-H bonds reveals rate-determining steps in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
